![molecular formula C103H180N32O30 B3028753 (Tyr0)-prepro-atrial natriuretic factor (104-123) (human) CAS No. 309245-24-7](/img/structure/B3028753.png)
(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)
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Overview
Description
“(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)” is a peptide that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is technically part of the human exposome . This peptide plays a key role in mediating cardio-renal homeostasis, and is involved in vascular remodeling and regulating energy metabolism .
Scientific Research Applications
Renal Effects and Guanylate Cyclase Activity
- Renal Function Enhancement : Human prepro atrial natriuretic factors, including the 104-123 sequence, have been found to increase renal guanylate cyclase activity significantly. They enhance renal cortical and medullary cyclic GMP levels and particulate guanylate cyclase activity in kidneys. This suggests that these prepro factors may also be functionally active in the kidneys (Vesely, Bayliss, & Sallman, 1987).
Cardiovascular Implications
- Role in Cardiovascular Disorders : Research indicates that prepro-atrial natriuretic factors are essential for cardiovascular functions. Their levels are related to various cardiovascular disorders, and they contribute significantly to the regulation of blood pressure and intravascular volume (Rodeheffer, Tanaka, Imada, Hollister, Robertson, & Inagami, 1986).
ANF Receptor Interaction and Antagonism
- Receptor Interaction : The prepro-atrial natriuretic factor (104-123) has shown interactions with atrial natriuretic factor receptors, contributing to the understanding of receptor-affinity and the biological mechanism of action in different cell types (Fernández-Durango & Gutkowska, 1991).
Biosynthesis and Secretion
- Biosynthesis in Cardiocytes : The biosynthesis and secretion of proatrial natriuretic factor by cultured rat cardiocytes have been extensively studied. This research has contributed to the understanding of the processing of preproANF in the cardiovascular system (Bloch, Scott, Zisfein, Fallon, Margolies, Seidman, Matsueda, Homcy, Graham, & Seidman, 1985).
Structure and Gene Analysis
- Gene Structure Analysis : Studies on the structure of the gene encoding prepro-atrial natriuretic factors have provided insights into the molecular biology and genetics of these factors. Understanding the genetic makeup has implications for targeted therapeutic approaches in cardiovascular diseases (Greenberg, Bencen, Seilhamer, Lewicki, & Fiddes, 1984).
Mechanism of Action
“(Tyr0)-prepro-atrial natriuretic factor (104-123) (human)” acts by specifically binding and stimulating NPR1 to produce cGMP, which in turn activates effector proteins, such as PRKG1, that drive various biological responses . It also binds the clearance receptor NPR3 which removes the hormone from circulation .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H180N32O30/c1-50(2)39-67(125-81(145)56(12)117-93(157)73(46-136)131-86(150)65(26-20-36-114-102(109)110)121-91(155)72(45-78(142)143)129-95(159)76(49-139)133-96(160)74(47-137)130-82(146)61(106)44-59-29-31-60(141)32-30-59)89(153)127-70(42-53(7)8)88(152)119-63(24-16-18-34-105)85(149)132-75(48-138)94(158)122-62(23-15-17-33-104)84(148)126-69(41-52(5)6)87(151)120-64(25-19-35-113-101(107)108)83(147)116-55(11)80(144)124-68(40-51(3)4)90(154)128-71(43-54(9)10)92(156)134-79(58(14)140)98(162)118-57(13)99(163)135-38-22-28-77(135)97(161)123-66(100(164)165)27-21-37-115-103(111)112/h29-32,50-58,61-77,79,136-141H,15-28,33-49,104-106H2,1-14H3,(H,116,147)(H,117,157)(H,118,162)(H,119,152)(H,120,151)(H,121,155)(H,122,158)(H,123,161)(H,124,144)(H,125,145)(H,126,148)(H,127,153)(H,128,154)(H,129,159)(H,130,146)(H,131,150)(H,132,149)(H,133,160)(H,134,156)(H,142,143)(H,164,165)(H4,107,108,113)(H4,109,110,114)(H4,111,112,115)/t55-,56-,57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRAIDKPSMHKQ-QILSBOMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H180N32O30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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